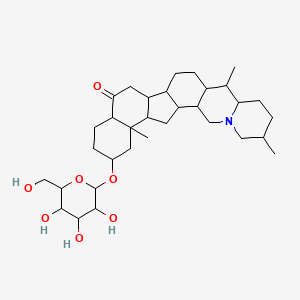

6-Oxocevan-2-yl hexopyranoside

Description

Properties

IUPAC Name |

6,10,23-trimethyl-21-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO7/c1-16-4-9-26-17(2)19-6-7-20-21(23(19)14-34(26)13-16)10-25-22(20)11-27(36)24-8-5-18(12-33(24,25)3)40-32-31(39)30(38)29(37)28(15-35)41-32/h16-26,28-32,35,37-39H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQBVJMJOSOUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CC(CC6)OC7C(C(C(C(O7)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912958 | |

| Record name | 6-Oxocevan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98985-24-1 | |

| Record name | Yibeinoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098985241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Oxocevan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Elucidation from Natural Sources

Botanical Origins and Phytochemical Investigations of 6-Oxocevan-2-yl Hexopyranoside

This compound is a member of the cevan-type steroidal alkaloids, a class of natural products known for their presence in specific plant families.

The genus Fritillaria, a group of perennial herbaceous plants, is a rich source of steroidal alkaloids and their glycosides. researchgate.netresearchgate.net These plants, found in temperate regions of the Northern Hemisphere, have been used in traditional medicine for centuries, particularly in China where the bulbs are known as "Beimu". researchgate.netnih.gov Phytochemical investigations into various Fritillaria species have led to the isolation of numerous cevan-type alkaloids, which are considered the main active components. researchgate.netresearchgate.netnih.gov These compounds are characterized by a specific hexacyclic steroid skeleton. nih.gov

While the broader class of cevan-type glycosides is well-documented in Fritillaria, the specific natural occurrence of this compound, also known as yibeinoside A, has been identified. cymitquimica.com For instance, the related compound 20-Hydroxy-6-oxocevan-3-yl hexopyranoside has been reported in Fritillaria eduardii. nih.gov The isolation of these compounds from complex plant matrices is a challenging process that requires sophisticated techniques.

Methodologies for Extraction and Purification of Glycosidic Compounds

The journey from a plant extract to a pure chemical entity involves a series of meticulous extraction and purification steps. nih.gov

Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction are often employed to efficiently recover bioactive compounds while preserving their structural integrity. chromatographyonline.comnih.gov For instance, response surface methodology (RSM) can be used to optimize extraction conditions like ultrasonic power, liquid-to-material ratio, and extraction time to maximize the yield of polysaccharides from Fritillaria species. nih.gov

Following extraction, a multi-step purification process is typically required. This often begins with solvent partitioning to separate compounds based on their polarity. hilarispublisher.com

Chromatography is a cornerstone of natural product isolation. hilarispublisher.comslideshare.net Techniques like column chromatography with silica (B1680970) gel or Sephadex are used for initial fractionation. hilarispublisher.com For finer separation and purification, high-performance liquid chromatography (HPLC) is indispensable, offering high resolution and sensitivity. nih.govchromatographyonline.comhilarispublisher.com Reversed-phase HPLC is particularly effective for separating glycosides. nih.gov

Counter-current chromatography (CCC), a form of liquid-liquid partition chromatography, provides an advantage by eliminating solid stationary phases, which can irreversibly adsorb samples. chromatographyonline.com

Optimizing isolation protocols is crucial for obtaining pure compounds in sufficient quantities for structural analysis and bioactivity studies. nih.gov This involves a strategic combination of different chromatographic methods. nih.gov The process often starts with simpler, large-scale techniques and progresses to more sophisticated, high-resolution methods. nih.gov The selection of solvents and chromatographic conditions is carefully tailored to the specific chemical properties of the target glycosides. frontiersin.org

Strategies for Structural Elucidation of Novel Cevan-Type Glycosides

Determining the precise chemical structure of a novel natural product is a complex puzzle solved through a combination of spectroscopic and chemical methods. slideshare.net

For glycosides, the initial steps often involve acid hydrolysis to break the glycosidic bond, separating the sugar (glycone) and non-sugar (aglycone) portions. wikipedia.org The individual components are then analyzed.

Spectroscopic techniques are paramount in this process. Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. chromatographyonline.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (such as COSY, HMQC, and HMBC) experiments, is the most powerful tool for elucidating the detailed structure, including the stereochemistry of the molecule. nih.gov Infrared (IR) spectroscopy helps identify functional groups present in the molecule. chromatographyonline.com

For cevan-type glycosides, these analyses reveal the specific arrangement of atoms in the complex steroidal backbone and the nature and attachment point of the sugar moiety. researchgate.net

Spectroscopic Techniques for Aglycone and Glycone Moiety Assignment

The structure of this compound consists of two primary components: a steroidal aglycone (the cevanine core) and a hexopyranoside (sugar) moiety. The initial step in its structural analysis involves the use of spectroscopic techniques to identify and assign the signals corresponding to each of these parts. Infrared (IR) spectroscopy provides initial clues about the functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and C-O ether linkages, which are characteristic of both the aglycone and glycone units.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the detailed structural elucidation of this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the carbon skeleton and the precise location of protons within the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different proton environments and their multiplicities (splitting patterns), offering insights into the connectivity of neighboring protons. The ¹³C NMR spectrum, often recorded with proton decoupling, shows the number of unique carbon atoms. The chemical shifts in both spectra provide crucial information about the electronic environment of each nucleus, helping to distinguish between the steroidal aglycone and the sugar moiety.

2D NMR:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations, identifying protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing out the spin systems within both the aglycone and the hexopyranoside ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the entire molecular framework by identifying long-range correlations (typically 2-4 bonds) between protons and carbons. This technique is particularly crucial for connecting the aglycone to the glycone moiety through the glycosidic linkage and for establishing the positions of quaternary carbons and functional groups that lack directly attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is essential for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the steroid rings and the conformation of the glycosidic bond.

Table 1: Hypothetical ¹³C and ¹H NMR Data for the Aglycone Moiety of a Cevanine Alkaloid Glycoside

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 35.2 | 1.54 (m), 1.68 (m) |

| 2 | 78.5 | 3.85 (m) |

| 3 | 42.1 | 2.10 (m), 2.25 (m) |

| 4 | 30.5 | 1.80 (m) |

| 5 | 50.1 | 1.25 (d, 10.5) |

| 6 | 212.3 | - |

| ... | ... | ... |

| 27 | 19.8 | 0.85 (d, 6.8) |

Table 2: Hypothetical ¹³C and ¹H NMR Data for the Hexopyranoside Moiety

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1' | 102.5 | 4.55 (d, 7.8) |

| 2' | 74.8 | 3.52 (t, 8.0) |

| 3' | 77.9 | 3.68 (t, 8.5) |

| 4' | 71.2 | 3.45 (t, 9.0) |

| 5' | 77.5 | 3.58 (m) |

| 6' | 62.4 | 3.75 (dd, 12.0, 5.5), 3.90 (dd, 12.0, 2.0) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₃₃H₅₃NO₇).

Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce structural information. A characteristic fragmentation pattern for a glycoside like this compound would involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and another corresponding to the sugar moiety. This fragmentation data corroborates the assignments made through NMR spectroscopy.

Chiroptical Methods for Stereochemical Determination

The complex three-dimensional structure of this compound includes multiple stereocenters. Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy, are employed to investigate the stereochemistry of the molecule. These techniques measure the differential interaction of the chiral molecule with left and right circularly polarized light. The resulting spectra, particularly the Cotton effects observed in specific wavelength regions, can be compared with those of known related compounds or with theoretical calculations to help establish the absolute configuration of the chiral centers within the aglycone and the sugar.

Single Crystal X-ray Diffraction for Absolute Configuration

The most definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound is single-crystal X-ray diffraction. This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined. If a suitable crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous determination of its complete stereostructure, confirming the assignments made by other spectroscopic methods.

Chemical Synthesis and Derivatization of 6 Oxocevan 2 Yl Hexopyranoside and Analogs

Total Synthesis Approaches to the Cevarane Skeleton

The de novo construction of the cevarane skeleton is a formidable challenge that has only recently been met. acs.org These syntheses are noteworthy for their strategic innovations in assembling the hexacyclic framework. nih.gov

A retrosynthetic analysis of the 6-Oxocevan-2-yl aglycone, the non-sugar portion of the molecule, breaks down the complex target into simpler, synthetically accessible precursors. Modern strategies for related cevanine alkaloids, such as heilonine, provide a blueprint for this analysis. acs.org

The key disconnections would target the major ring-forming reactions used in the forward synthesis. A plausible retrosynthetic pathway for the 6-Oxocevan aglycone is as follows:

Glycosidic Bond Disconnection : The first disconnection is the glycosidic bond, separating the 6-Oxocevan-2-yl aglycone from the hexopyranoside moiety. This is a standard step in the retrosynthesis of glycosides.

Late-Stage Functional Group Interconversion : The ketone at C-6 and the hydroxyl group at C-2 on the aglycone are envisioned as arising from late-stage oxidation reactions of a fully formed cevarane skeleton. This simplifies the core synthetic challenge to the construction of the basic hexacyclic framework.

Central Ring System Fragmentation : The core of the modern approach to the cevanine skeleton involves a powerful cyclization to form multiple rings simultaneously. acs.org The retrosynthesis of the central C, D, and E rings would lead back to a highly functionalized alkyne precursor. This key disconnection is the reverse of a transition-metal-catalyzed [2+2+2] cycloisomerization, a powerful reaction for building complex polycyclic systems. acs.org

Simplification to Key Building Blocks : The resulting complex precursor is further disconnected at the site of other key bond-forming reactions, such as a Diels-Alder reaction or an alkylation, to yield simpler, often commercially available starting materials. acs.org For instance, the synthesis of heilonine utilized an organocatalytic enantioselective Diels-Alder reaction to set key stereocenters in one of the initial fragments. acs.org

This analysis reveals a convergent strategy, where different complex fragments of the molecule are synthesized separately before being joined together in the later stages of the synthesis.

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is arguably the most critical challenge in synthesizing cevarane alkaloids. These molecules possess numerous stereogenic centers that must be controlled precisely. Synthetic chemists employ a range of stereoselective reactions to achieve this control. nih.gov

Key strategies include:

Asymmetric Diels-Alder Reactions : This reaction is used early in the synthesis to construct a six-membered ring while simultaneously setting multiple stereocenters with high enantioselectivity. acs.org An organocatalytic approach is a modern variant that avoids the use of metals.

Substrate-Controlled Reductions : In later stages, the existing stereocenters within the molecule can direct the approach of a reagent to one face of a reactive group, such as a ketone, leading to the formation of a new stereocenter with high diastereoselectivity.

Late-Stage Diastereoselective Methylation : The introduction of methyl groups at specific positions with the correct stereochemistry can be particularly challenging on a complex, sterically hindered heptacyclic intermediate. acs.org

Radical Cyclizations : Stereoselective intramolecular radical cyclizations have been effectively used to construct the hexacyclic carbon skeleton of the Veratrum alkaloid family. nih.gov

Table 1: Key Stereoselective Reactions in Cevarane Skeleton Synthesis

| Reaction Type | Purpose | Example Application | Citation |

|---|---|---|---|

| Organocatalytic Enantioselective Diels-Alder | Construction of a chiral ring system with multiple stereocenters. | Used in the initial steps of the first total synthesis of heilonine. | acs.org |

| Intramolecular [2+2+2] Cycloisomerization | Formation of the central aromatic D ring, along with C and E rings. | A key step in forging the core of a cevanine-type alkaloid. | acs.org |

| Intramolecular Diels-Alder Reaction | Construction of the hexacyclic carbon skeleton. | A unified approach to highly oxidized Veratrum alkaloids. | nih.gov |

| Diastereoselective Methylation | Late-stage installation of a key stereocenter. | A challenging transformation on a complex heptacyclic intermediate. | acs.org |

The synthesis of polycyclic steroids like those in the cevarane family is a field rich with chemical challenges and innovative solutions. nih.govumich.edu

Persistent Challenges:

Construction of All-Carbon Quaternary Stereocenters : Creating a carbon atom bonded to four other carbon atoms with a specific 3D orientation is a significant hurdle. nih.gov

Redox Manipulations : The synthesis requires numerous oxidation and reduction steps to install the correct functional groups at specific positions, which can be complicated by the presence of other sensitive groups elsewhere in the molecule. nih.govumich.edu

Assembly of Polycyclic Systems : Connecting the multiple rings with the correct stereochemistry at the ring junctions remains a primary difficulty. nih.gov

Key Innovations:

Transition Metal Catalysis : Advances in catalysis have been instrumental. nih.gov Palladium-catalyzed reactions, such as enantioselective dearomatizative cyclizations, allow for the construction of complex cores with high efficiency and stereoselectivity. nih.govumich.edu The [2+2+2] cycloisomerization used in cevanine synthesis is another prime example. acs.org

Organocatalysis : The use of small organic molecules as catalysts provides a powerful alternative to metal-based systems, as seen in the enantioselective Diels-Alder reactions. acs.orgnih.gov

Strategic Use of Cycloadditions : The Diels-Alder reaction, in both intramolecular and intermolecular variants, has proven to be a highly effective tool for rapidly building the 6-membered rings common in steroid skeletons. thieme-connect.com

Partial Synthesis and Semisynthesis Strategies for 6-Oxocevan-2-yl Hexopyranoside

Partial synthesis starts from a readily available natural product that already contains the core skeleton, requiring only functional group manipulations and the attachment of the sugar moiety. This approach can be significantly more efficient than a total synthesis.

Attaching the hexopyranoside sugar to the 6-Oxocevan-2-yl aglycone is a critical step. Chemical glycosylation is the traditional method, but it is often hampered by challenges.

The chemical synthesis of steroidal glycosides is often complicated by:

Regioselectivity : The aglycone may have multiple hydroxyl groups, and directing the sugar to the correct one (the C-2 hydroxyl in this case) requires the use of protecting groups for all other hydroxyls. This adds multiple steps of protection and deprotection to the synthesis.

Stereoselectivity : Formation of the glycosidic bond must create the correct stereochemistry (α or β). Controlling this outcome can be difficult and may result in a mixture of isomers that are hard to separate. nih.gov

Common chemical glycosylation methods involve activating a glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) and reacting it with the aglycone acceptor in the presence of a promoter. The choice of solvent, temperature, and protecting groups on the sugar donor all influence the stereochemical outcome of the reaction.

To overcome the challenges of chemical glycosylation, researchers have turned to enzymes, which offer remarkable selectivity. nih.gov The biosynthesis of steroidal glycosides in nature is catalyzed by enzymes called UDP-glycosyltransferases (UGTs). nih.govrsc.org

Advantages of Enzymatic Glycosylation:

High Selectivity : Enzymes can distinguish between multiple hydroxyl groups on the aglycone and create the glycosidic bond at a specific position (regioselectivity) and with a specific stereochemistry (stereoselectivity). nih.govrsc.org

Mild Reaction Conditions : Enzymatic reactions are typically run in water at or near room temperature, avoiding the harsh reagents and conditions often used in chemical synthesis.

No Protecting Groups : The high selectivity of enzymes often obviates the need for complex protection-deprotection schemes. nih.gov

While UGTs specific for the C-3 hydroxyl group of steroids are well-characterized, those targeting other positions are less common but are being actively explored. nih.gov Glycosyltransferase engineering and screening of diverse organisms are promising avenues for discovering enzymes that can glycosylate the 2-position of the cevarane skeleton. For example, the glycosyltransferase OleD has shown highly permissive properties, capable of glycosylating a wide range of acceptors, including various steroids. rsc.org Studies on such enzymes help to understand the structural features that favor glycosylation, such as the stereochemistry of ring junctions. rsc.org

Table 2: Examples of Glycosyltransferases for Steroid Modification

| Enzyme | Source Organism | Substrate Type | Key Finding | Citation |

|---|---|---|---|---|

| OleD (variant) | Streptomyces antibioticus | Cardenolide & Bufadienolide Steroids | Glycosylation is influenced by the C-3 configuration and A/B ring fusion; shows high regiospecificity. | rsc.org |

| UGTs (various) | Paris polyphylla | Diosgenin, Pennogenin | A series of UGTs catalyze sequential glycosylation to form complex, branched sugar chains on steroidal saponins (B1172615). | nih.gov |

| GAME1 | Solanum lycopersicum (Tomato) | Tomatidine (steroidal alkaloid) | A galactosyltransferase essential for the glycosylation of steroidal alkaloids in tomato. | oup.comnih.gov |

| GAME25 | Solanum species | Unsaturated Steroidal Alkaloids/Saponins | A dehydrogenase that acts on the aglycone before glycosylation, governing structural diversity. | pnas.org |

Chemical Modification of Isolated Precursors for Structural Elucidation

The definitive structure of complex natural products like this compound is often confirmed through a combination of spectroscopic methods and chemical derivatization. Chemical modification of the isolated natural product or its precursors serves to either simplify the structure for analysis, confirm the nature of functional groups, or establish stereochemical relationships.

A primary method for the structural elucidation of glycosides is acid hydrolysis , which cleaves the glycosidic bond, separating the aglycone (the non-sugar part) from the carbohydrate moiety. In the case of this compound, this would yield the 6-oxocevan-2-ol aglycone and a hexopyranose sugar. Each component can then be analyzed separately. The absolute configuration of the sugar can be determined by comparing its properties (e.g., optical rotation, chromatographic behavior of its derivatives) with those of authentic sugar standards.

Further chemical transformations can be employed to elucidate the structure of the cevarane aglycone. For instance, reduction of the ketone at the C-6 position to a hydroxyl group can help to establish the stereochemistry at this center through analysis of NMR coupling constants or by creating a new chiral center whose properties can be compared to known compounds.

The connectivity and stereochemistry of the steroidal skeleton are often pieced together using a variety of 2D NMR techniques. However, chemical degradation has historically been a powerful tool. For example, specific cleavage reactions can break the steroid into smaller, more easily identifiable fragments. While modern spectroscopic techniques have reduced the reliance on such degradative methods, they can still be employed to confirm challenging structural features.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a key area of research aimed at exploring structure-activity relationships and developing new compounds with potentially enhanced or novel biological activities. These synthetic efforts can be broadly categorized into modifications of the cevarane aglycone and alterations of the hexopyranoside moiety.

Design Principles for Structural Modifications of the Cevarane Aglycone

Key design principles include:

Modification of the C-6 Oxo Group: The ketone at the C-6 position is a prime target for modification. It can be reduced to a hydroxyl group, with the potential to generate both axial and equatorial epimers. These alcohols can be further derivatized to esters or ethers to explore the impact of steric bulk and electronic properties at this position.

Modification of the Nitrogen-Containing Ring: The nitrogen atom inherent to the cevarane structure is another critical point for derivatization. N-alkylation or N-acylation can alter the basicity and lipophilicity of the molecule, which can in turn affect its pharmacokinetic properties and target interactions.

| Modification Site | Potential Reaction | Resulting Functional Group |

| C-6 Ketone | Sodium borohydride (B1222165) reduction | C-6 Hydroxyl |

| C-6 Hydroxyl | Acylation with acetyl chloride | C-6 Acetate ester |

| Steroid Backbone | Dehydrogenation | Introduction of double bonds |

| Nitrogen Atom | Alkylation with methyl iodide | Quaternary ammonium (B1175870) salt |

Synthetic Routes for Alterations to the Hexopyranoside Moiety

The hexopyranoside unit plays a crucial role in the solubility, bioavailability, and biological activity of the parent glycoside. Altering this sugar moiety can have profound effects.

Synthetic strategies for modifying the hexopyranoside include:

Glycosylation with Different Sugars: A common approach is to first synthesize or isolate the aglycone (6-oxocevan-2-ol) and then glycosylate it with various activated sugar donors. This allows for the introduction of different monosaccharides (e.g., glucose, galactose, mannose) or even oligosaccharides. The choice of glycosylation method (e.g., Schmidt, Koenigs-Knorr) is critical for controlling the stereochemistry of the newly formed glycosidic bond.

Modification of the Existing Sugar: Once the glycoside is formed, the hydroxyl groups on the sugar can be selectively protected and deprotected to allow for chemical modifications at specific positions. This can include acylation, alkylation, or oxidation to introduce new functional groups. For instance, oxidation of a primary alcohol on the sugar to a carboxylic acid can dramatically change the polarity of the molecule.

Synthesis of Glycosidic Linkage Isomers: The position and stereochemistry (α or β) of the glycosidic linkage can significantly impact biological activity. Synthetic strategies can be designed to create isomers where the sugar is attached at different positions on the aglycone or with a different anomeric configuration.

Chemo-Enzymatic Synthesis for Diversification of Glycosidic Structures

Chemo-enzymatic synthesis has emerged as a powerful tool for the diversification of glycosidic structures, offering high regio- and stereoselectivity that can be difficult to achieve through purely chemical methods. rsc.org This approach combines the flexibility of chemical synthesis with the precision of enzymatic catalysis.

For the diversification of this compound analogues, a chemo-enzymatic strategy could involve:

Chemical Synthesis of the Aglycone: The cevarane aglycone, 6-oxocevan-2-ol, would be prepared through chemical synthesis or isolated from a natural source.

Enzymatic Glycosylation: Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds. nih.gov By using a panel of different GTs and various sugar donors (often in the form of nucleotide-activated sugars), a library of glycoside analogues with different sugar moieties can be generated. nih.govmdpi.com This approach allows for the creation of structures that might be challenging to access through traditional chemical glycosylation due to the need for extensive protecting group manipulations. rsc.orgresearchgate.net

Enzymatic Modification of the Glycoside: Other enzymes, such as lipases or proteases, can be used to selectively acylate or deacylate the hydroxyl groups of the sugar moiety under mild conditions. This allows for the fine-tuning of the physicochemical properties of the glycoside.

The use of enzymes in the synthesis of steroidal glycosides offers several advantages, including milder reaction conditions, reduced need for protecting groups, and high selectivity, making it an attractive strategy for generating structural diversity. rsc.orgnih.gov

Theoretical and Computational Studies of 6 Oxocevan 2 Yl Hexopyranoside

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional structure of 6-Oxocevan-2-yl hexopyranoside is not static; it is a dynamic entity with considerable flexibility. Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques used to explore the molecule's spatial arrangements and movements over time.

The conformation of this compound is significantly influenced by its environment. In aqueous solution, the molecule will adopt conformations that maximize favorable interactions, such as hydrogen bonds between the hexopyranoside's hydroxyl groups and water molecules, while minimizing the exposure of its hydrophobic cevarane skeleton. MD simulations can model these interactions explicitly, revealing the most stable and populated conformational states in a simulated solvent environment. mdpi.comrsc.org These simulations track the trajectory of every atom over time, providing a dynamic picture of how the ligand behaves and interacts with its surroundings. mdpi.com Understanding these solution-phase conformations is critical, as they represent the starting point for interaction with biological targets.

The most significant source of conformational variability arises from the rotation around the glycosidic bond (C-O). The orientation of the sugar moiety relative to the steroidal aglycone is defined by the phi (φ) and psi (ψ) dihedral angles. Different combinations of these angles lead to distinct spatial arrangements, which can dramatically alter the molecule's interaction profile with a potential receptor. nih.gov MD simulations are particularly useful for exploring the potential energy surface associated with these rotations, identifying low-energy, stable conformations. mdpi.comnih.gov

Table 1: Illustrative Conformational States of the Glycosidic Linkage in this compound from a Simulated Molecular Dynamics Trajectory This table presents hypothetical data based on typical values observed for steroidal O-glycosides to illustrate the outputs of a conformational analysis.

| Conformational State | Dihedral Angle φ (H-C1'-O-C2) | Dihedral Angle ψ (C1'-O-C2-C1) | Relative Population (%) |

| Global Minimum | -75° | 160° | 65% |

| Local Minimum 1 | 60° | 175° | 25% |

| Local Minimum 2 | -80° | -150° | 10% |

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanics (QM) provides the most accurate methods for describing the electronic structure of a molecule. nih.govnih.govcambridge.org These first-principles calculations are not based on empirical parameters but on the fundamental laws of physics, allowing for the precise prediction of a wide range of molecular properties. ijsdr.org

Density Functional Theory (DFT) is a widely used QM method that can elucidate the electronic characteristics of this compound. mdpi.com By solving approximations of the Schrödinger equation, DFT can calculate properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The MEP map highlights regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack, respectively. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. tandfonline.com

Table 2: Theoretical Electronic Properties of this compound Calculated via DFT This table contains illustrative data generated based on expected values for a molecule of this class to demonstrate typical results from quantum mechanical calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.8 D | Measures overall polarity |

One of the most powerful applications of QM in structural chemistry is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, it is possible to predict the NMR spectrum for a given molecular structure. nih.govrsc.org

This predictive capability is invaluable for confirming chemical structures determined by experimental NMR. rsc.org If the predicted spectrum for a proposed structure closely matches the experimental spectrum, it provides strong evidence for the correctness of the structural assignment. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for these predictions. acs.orgmdpi.com

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Selected Nuclei of this compound This table presents hypothetical data to illustrate the application of DFT-GIAO calculations in NMR spectroscopy. Experimental values are typical for similar structures.

| Atom | Predicted ¹³C Shift (ppm) | Typical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Typical Experimental ¹H Shift (ppm) |

| C-6 (C=O) | 210.5 | 209.8 | - | - |

| C-2 (C-O-Gly) | 78.2 | 77.5 | 3.55 | 3.51 |

| C-1' (Anomeric) | 102.8 | 102.1 | 4.45 | 4.42 |

| C-18 (Methyl) | 12.5 | 12.1 | 0.88 | 0.85 |

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rsc.orgresearchgate.net This method is central to structure-based drug design and is widely used to screen natural product libraries for potential biological activity. nih.govrjptonline.org For this compound, docking studies can generate hypotheses about its potential molecular targets and mechanism of action. cymitquimica.com

The process involves placing the 3D structure of the ligand into the binding site of a protein whose structure has been experimentally determined. A scoring function then estimates the binding affinity, typically as a free energy of binding (ΔG), for numerous possible poses. tandfonline.com The pose with the best score represents the most likely binding mode. Analysis of this predicted complex can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. researchgate.net For instance, the hydroxyl groups on the hexopyranose moiety are likely to form hydrogen bonds with polar residues in a receptor's binding pocket, while the steroidal core may engage in hydrophobic interactions.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table provides a hypothetical example of molecular docking results to demonstrate how this method is used to predict protein-ligand interactions.

| Protein Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase ABC | -9.8 | Asp-145, Gln-85 | Hydrogen Bond with sugar OH groups |

| Leu-83, Val-65, Phe-150 | Hydrophobic contact with cevarane core | ||

| Tyr-82 | π-Alkyl interaction with cevarane ring |

Prediction of Putative Binding Sites on Biological Macromolecules

Initial computational analyses have identified several potential protein targets for this compound. These predictions are largely based on the compound's observed inhibitory activities and its inclusion in large-scale virtual screening studies.

One of the primary targets identified through in-vitro assays is acetylcholinesterase (AChE) , an enzyme central to the cholinergic hypothesis of Alzheimer's disease. thieme-connect.comimrpress.com A 2006 study by Lin et al. demonstrated that Yibeinoside A inhibits human red blood cell AChE with a half-maximal inhibitory concentration (IC50) of 6.5 µM. thieme-connect.com This experimental finding strongly suggests that the active site of AChE is a putative binding site for the compound.

Similarly, butyrylcholinesterase (BChE) , another key enzyme in cholinergic signaling, has been identified as a target. The same study by Lin et al. reported an IC50 value of 7.3 µM for Yibeinoside A against human plasma BChE, indicating a significant interaction. thieme-connect.com

More recent high-throughput screening studies have expanded the list of potential binding partners. For instance, a drug screening analysis identified Serglycin (SRGN) , a proteoglycan involved in the storage of proteases in hematopoietic cell granules, as a protein to which Yibeinoside A demonstrates a high binding affinity.

Furthermore, network pharmacology studies, which analyze the complex interactions between drugs, genes, and diseases, have implicated this compound in the treatment of pneumonia. While these studies suggest a broader range of protein interactions, the specific targets for this compound within these networks require more detailed investigation.

A summary of the predicted biological targets for this compound is presented in the table below.

| Biological Macromolecule | Identification Method | Supporting Evidence |

| Acetylcholinesterase (AChE) | In-vitro inhibition assay | IC50 of 6.5 µM against human RBC AChE thieme-connect.com |

| Butyrylcholinesterase (BChE) | In-vitro inhibition assay | IC50 of 7.3 µM against human plasma BChE thieme-connect.com |

| Serglycin (SRGN) | Drug screening analysis | High binding affinity observed |

Computational Modeling of Non-Covalent Interactions and Binding Modes

While the prediction of binding sites provides a crucial starting point, understanding the precise nature of the molecular interactions is essential for rational drug design and optimization. Computational modeling, particularly molecular docking, aims to elucidate the non-covalent interactions that stabilize the ligand-protein complex.

For this compound, review articles have mentioned that molecular docking simulations were conducted to complement the experimental findings of its anticholinesterase activity. These simulations would theoretically model the entry of the compound into the active site gorge of both AChE and BChE. The hexopyranoside moiety, with its multiple hydroxyl groups, is anticipated to form a network of hydrogen bonds with the amino acid residues lining the active sites of these enzymes. frontiersin.org The steroidal aglycone, the 6-oxocevan structure, would likely engage in hydrophobic and van der Waals interactions within the binding pocket.

In the context of its interaction with SRGN, while a high binding affinity has been noted, the specific binding mode and the non-covalent interactions driving this affinity have not been publicly detailed. To fully characterize the binding of this compound to its putative targets, further dedicated computational studies are necessary. These studies would ideally involve sophisticated molecular dynamics simulations to explore the conformational flexibility of both the ligand and the protein, providing a more dynamic and accurate picture of the binding event.

A hypothetical representation of the types of non-covalent interactions that could be involved, based on the known structure of the compound and general principles of protein-ligand binding, is provided below.

| Putative Target | Interacting Residues (Hypothetical) | Type of Non-Covalent Interaction |

| Acetylcholinesterase (AChE) | Asp, Tyr, Trp, Ser, His | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions |

| Butyrylcholinesterase (BChE) | Asp, Trp, His, Ser | Hydrogen Bonding, Hydrophobic Interactions |

| Serglycin (SRGN) | Not yet determined | Not yet determined |

Biochemical and Molecular Biological Investigations in Vitro

Enzymatic Transformations and Metabolic Fate of 6-Oxocevan-2-yl Hexopyranoside (In Vitro)

The in vitro enzymatic transformation and metabolic fate of a novel glycoside such as this compound would be a critical area of investigation to understand its biological activity and potential degradation pathways.

Glycoside hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds, which would be the primary mechanism for the breakdown of this compound. mdpi.comnih.govnih.gov The study of this process would involve incubating the compound with various glycoside hydrolases to determine which enzymes are capable of cleaving the hexopyranoside sugar moiety from the 6-oxocevan aglycone.

Researchers would typically screen a panel of enzymes, such as β-glucosidases, β-galactosidases, and others, depending on the specific nature of the hexopyranoside. The rate of hydrolysis would be monitored over time, often using techniques like high-performance liquid chromatography (HPLC) to measure the disappearance of the parent compound and the appearance of the aglycone and sugar. This would allow for the determination of kinetic parameters like the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), providing insights into the enzyme's affinity and efficiency for this substrate.

Following the initial hydrolysis, the aglycone, 6-oxocevan, would be subjected to further biotransformation by other enzyme systems. In vitro models, such as liver microsomes or S9 fractions, which contain a rich source of metabolic enzymes like cytochrome P450s, would be utilized. These studies would aim to identify the metabolic products formed from the 6-oxocevan moiety.

The biotransformation pathways could involve oxidation, reduction, or conjugation reactions. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the identification and structural elucidation of the resulting metabolites. Understanding these pathways is crucial for predicting the compound's metabolic stability and potential for forming active or inactive metabolites.

Mechanistic Studies of Cellular and Molecular Interactions (In Vitro)

Investigating the direct interactions of this compound with cellular and molecular targets is fundamental to elucidating its mechanism of action.

To understand how this compound exerts its effects at a cellular level, a variety of in vitro assays would be employed. researchgate.net These could include cell viability assays (e.g., MTT or LDH assays) to assess cytotoxicity, and cell-based reporter assays to determine if the compound modulates specific signaling pathways. For instance, if the compound is hypothesized to have anti-inflammatory effects, its impact on the production of inflammatory cytokines in cultured immune cells would be measured.

Furthermore, techniques like Western blotting or qPCR would be used to analyze changes in protein and gene expression levels of key cellular targets upon treatment with the compound. This would help to build a picture of the molecular cascade of events triggered by this compound.

A key aspect of characterizing a new compound is to screen it against a panel of relevant enzymes to identify any inhibitory or activating effects. For a compound like this compound, this could involve enzymes implicated in various diseases. For example, it might be tested against enzymes such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory potential, or acetylcholinesterase for neuroprotective activity.

These assays typically involve measuring the enzyme's activity in the presence and absence of the compound. If an effect is observed, dose-response studies are conducted to determine the concentration at which the compound produces 50% of its maximal effect (IC50 for inhibition or EC50 for activation).

To determine if this compound directly interacts with specific cellular receptors, in vitro receptor binding assays would be performed. These assays use cell membranes or purified receptors and a radiolabeled or fluorescently-labeled ligand known to bind to the receptor of interest. The ability of this compound to displace the labeled ligand from the receptor is measured, which provides information about its binding affinity.

A hypothetical data table for such a study is presented below, illustrating the type of data that would be generated.

| Receptor Target | Ligand Displaced | Binding Affinity (Ki) of this compound (µM) |

| Receptor A | [³H]-Ligand X | > 100 |

| Receptor B | [¹²⁵I]-Ligand Y | 15.2 |

| Receptor C | [³H]-Ligand Z | > 100 |

This table would indicate that this compound has a selective binding affinity for Receptor B, suggesting a potential mechanism of action through this receptor.

Structure-Activity Relationship (SAR) Studies for this compound and Its Analogs

The biological activity of steroidal alkaloids and their glycosides is significantly influenced by their chemical structure. frontiersin.org Structure-activity relationship (SAR) studies on analogous compounds help to elucidate the roles of specific functional groups and structural features, providing insights into the potential activity of this compound.

Correlation of Specific Structural Features with Observed Biological Activities

SAR studies on various steroidal alkaloids have highlighted the importance of several structural motifs in determining their biological effects. frontiersin.org

The Glycosidic Moiety: The presence and nature of the sugar moiety attached to the steroidal skeleton are often crucial for activity. For many steroidal glycoalkaloids, the glycosidic portion enhances bioavailability and can influence the compound's interaction with biological targets. nih.gov In some instances, the aglycone (the steroidal part without the sugar) shows no toxicity, while the corresponding glycoside is biologically active, indicating the essential role of the sugar component. nih.gov The number of sugar units can also impact efficacy, with trisaccharides sometimes showing better activity than disaccharides or monosaccharides in certain assays. frontiersin.org For this compound, the hexopyranoside moiety is therefore expected to be a key determinant of its biological profile.

Below is a data table summarizing the general SAR findings for related steroidal alkaloids:

| Structural Feature | General Impact on Biological Activity | Reference |

| Glycosidic Moiety | Often essential for activity; enhances bioavailability. | nih.gov |

| Number of Sugar Units | Can influence the potency of the compound. | frontiersin.org |

| Carbonyl Group (e.g., at C-6) | May decrease certain biological activities like cytotoxicity. | frontiersin.org |

| Hydroxyl Group Position | Can be a factor in the potency of the compound. | frontiersin.org |

Derivation of Mechanistic Insights from Comprehensive SAR Analysis

Comprehensive SAR analysis of the broader class of steroidal alkaloids provides valuable mechanistic insights that may be applicable to this compound. The interplay between the hydrophobic steroidal backbone and the hydrophilic sugar moiety is critical for the molecule's pharmacokinetic and pharmacodynamic properties. encyclopedia.pub The steroidal portion allows the molecule to interact with cellular membranes and hydrophobic binding pockets of proteins, while the sugar portion can influence solubility and interactions with extracellular receptors or transport proteins.

The recognition of a common molecular structure in active spirosolane (B1244043) and spirostane glycosides suggests that a specific three-dimensional arrangement of atoms is necessary for their biological function. nih.gov This underscores the importance of stereochemistry in the interaction with biological targets. For this compound, the specific stereoconfiguration of the cevanine skeleton and the anomeric configuration of the hexopyranoside linkage are likely critical for its activity. The nitrogen atom incorporated into the steroidal framework is a defining feature of steroidal alkaloids and is often involved in key interactions with biological targets through hydrogen bonding or ionic interactions. nih.gov

The table below outlines the mechanistic roles of different structural components in related steroidal alkaloids:

| Structural Component | Potential Mechanistic Role | Reference |

| Steroidal Backbone | Interaction with hydrophobic pockets of target proteins and cellular membranes. | encyclopedia.pub |

| Glycosidic Moiety | Modulation of solubility, bioavailability, and interaction with extracellular targets. | nih.gov |

| Nitrogen Atom | Key interactions with biological targets via hydrogen bonding or ionic interactions. | nih.gov |

| Oxygenated Functional Groups | Can influence binding affinity and specificity to target molecules. | frontiersin.org |

While direct experimental data for this compound remains limited in the reviewed literature, the extensive research on related steroidal and cevanine-type alkaloids provides a solid foundation for predicting its potential biochemical effects and understanding the structural determinants of its activity.

Advanced Analytical Methodologies for 6 Oxocevan 2 Yl Hexopyranoside Research

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable tools for the separation and quantification of individual components within a complex mixture. For a compound like 6-Oxocevan-2-yl hexopyranoside, a combination of these methods is often necessary for a comprehensive analysis.

Method Development in High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like steroidal alkaloids and glycosides. jyoungpharm.orgrjptonline.orgnih.govsemanticscholar.org The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters to achieve adequate separation and quantification.

A reversed-phase HPLC (RP-HPLC) method is often suitable for the analysis of steroidal alkaloids due to their lipophilic nature. jyoungpharm.org A C18 column is a common choice for the stationary phase. jyoungpharm.orgrjptonline.orgresearchgate.net The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is a critical parameter that needs to be optimized to achieve the desired retention and resolution. jyoungpharm.orgsemanticscholar.org For instance, a mobile phase of methanol (B129727) and a phosphate (B84403) buffer (e.g., KH2PO4 at pH 2.5) in a 75:25 (v/v) ratio has been successfully used for the isocratic elution of the steroidal alkaloid solasodine. jyoungpharm.orgsemanticscholar.org

The detection wavelength is another crucial parameter. Given the steroidal structure, UV detection in the lower wavelength range, such as 205 nm, is often employed. jyoungpharm.org Method validation is essential to ensure the reliability of the analytical results and typically includes assessments of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). jyoungpharm.orgsemanticscholar.orgresearchgate.net

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Run Time | 20 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govmdpi.com However, glycosides like this compound are non-volatile due to the presence of the sugar moiety. researchgate.net Therefore, a derivatization step is necessary to convert the non-volatile glycoside into a volatile derivative suitable for GC-MS analysis. nih.govresearchgate.net

Common derivatization methods for carbohydrates and glycosides include silylation and trifluoroacetylation. researchgate.net For instance, the compound can be converted to its trimethylsilyl (B98337) (TMS) ether, which is more volatile. researchgate.net Alternatively, the glycosidic bond can be hydrolyzed to separate the aglycone (6-oxocevan) and the hexopyranose sugar, which can then be derivatized and analyzed separately. researchgate.net The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized compound, aiding in its identification. oup.com

Applications of Capillary Electrophoresis for Glycoside Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. wikipedia.orgacs.org It offers advantages such as high efficiency, short analysis times, and low sample consumption, making it a valuable tool for the analysis of glycosides. nih.govspringernature.com

For the analysis of this compound, a method using a fused silica (B1680970) capillary with a suitable buffer, such as sodium tetraborate, could be developed. nih.gov Micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants like sodium dodecyl sulfate (B86663) (SDS), can be employed to separate neutral and charged analytes. nih.gov Detection is typically performed using UV-Vis absorbance, where a section of the capillary serves as the detection cell. wikipedia.org

Spectroscopic Quantification Techniques

Spectroscopic techniques provide an alternative to chromatographic methods for the quantification of compounds and can be particularly useful for rapid concentration determination and absolute quantification.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a simple and rapid method for determining the concentration of a compound in a solution, provided it has a suitable chromophore. While the steroidal backbone of this compound may not have a strong UV absorbance at higher wavelengths, many alkaloids exhibit absorbance in the UV region. acs.org

A common approach for the quantification of total alkaloids involves the formation of a colored complex. asianpubs.orgresearchgate.netphytojournal.comthaiscience.info For instance, an alkaloid can react with a dye like bromocresol green (BCG) to form a yellow complex that can be extracted into an organic solvent like chloroform (B151607) and measured spectrophotometrically at a specific wavelength, such as 415 nm or 470 nm. researchgate.netphytojournal.comthaiscience.info A calibration curve is constructed using a standard alkaloid to determine the concentration of the unknown sample. asianpubs.orgresearchgate.net

Table 2: Example of a UV-Vis Spectrophotometric Method for Total Alkaloid Quantification

| Step | Procedure |

|---|---|

| 1. Sample Preparation | An acidic extract of the sample containing the alkaloid is prepared. |

| 2. pH Adjustment | The pH of the extract is adjusted to approximately 4.7 using a phosphate buffer. |

| 3. Complex Formation | A solution of bromocresol green (BCG) is added to the sample. |

| 4. Extraction | The yellow alkaloid-BCG complex is extracted with chloroform. |

| 5. Measurement | The absorbance of the chloroform extract is measured at 415 nm. |

| 6. Quantification | The concentration is determined from a calibration curve prepared with a standard alkaloid. |

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for the absolute quantification of compounds without the need for a specific reference standard of the analyte itself. nih.govigz.chresearchgate.netresearchgate.net The principle of qNMR is that the integral of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net

To perform qNMR analysis of this compound, a known amount of an internal standard with a certified purity is added to a precisely weighed sample of the compound. nih.govacs.org The ¹H NMR spectrum is then recorded under specific conditions that ensure accurate integration. By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the absolute amount of the analyte can be calculated. nih.gov This method is highly accurate and provides traceability to the International System of Units (SI). researchgate.netresearchgate.net

Mass Spectrometry-Based Quantification and Metabolomics

Mass spectrometry (MS) has become an indispensable tool in the study of complex natural products like this compound. Its high sensitivity and selectivity allow for both the quantification of trace amounts of the compound and its identification within intricate biological matrices. When coupled with liquid chromatography (LC), MS-based methods provide the resolving power and specificity needed for comprehensive metabolomic analyses, enabling researchers to profile and identify a wide array of related compounds in a single experiment.

LC-MS/MS for Trace Analysis and Complex Mixture Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis and quantification of steroidal alkaloids and their glycosides from complex mixtures. This methodology is particularly valued for its high sensitivity and selectivity, making it the gold standard for quantitative bioanalysis. bioanalysis-zone.com The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the precise measurement of specific analytes even at very low concentrations, with detection and quantification limits often reaching the nanogram per milliliter (ng/mL) level. nih.gov

For compounds of the cevanine class, chromatographic separation is typically achieved using reverse-phase columns, such as a C18 column. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent like acetonitrile or methanol is employed to effectively separate the analytes of interest from the matrix. nih.govscirp.org

The process of method development for quantification involves the optimization of MS/MS parameters for each specific compound. This includes selecting a precursor ion (typically the protonated molecule [M+H]⁺ in positive ion mode) and identifying the most intense and stable product ions generated through collision-induced dissociation (CID). d-nb.info The monitoring of these specific precursor-to-product ion transitions in MRM mode ensures high selectivity and minimizes interference from other co-eluting compounds. d-nb.info This approach has been successfully applied to the quantification of various steroidal alkaloids in diverse biological matrices, including plant extracts and plasma. nih.govnih.gov

Below is a representative table of LC-MS/MS parameters that would be applicable for the analysis of this compound and related steroidal glycosides.

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate scirp.org |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid scirp.org |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | Optimized for separation of isomers and matrix components |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ |

| Collision Gas | Argon |

| Example MRM Transitions | Compound-specific (e.g., Precursor ion → Product ion 1, Precursor ion → Product ion 2) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers, is essential for the unambiguous identification and structural elucidation of novel or unknown compounds like this compound. nih.govnorthwestern.edu HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which allows for the determination of the elemental composition of a molecule and its fragments. researchgate.netnih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. uci.edu

In the context of steroidal glycosides, HRMS is used to confirm the molecular formula of the intact molecule. Furthermore, by analyzing the fragmentation patterns generated in tandem MS (MS/MS) experiments, detailed structural information can be obtained. nih.gov For a compound like this compound, fragmentation analysis would reveal characteristic losses corresponding to the sugar moiety and specific cleavages within the steroidal core.

The fragmentation of the glycosidic bond typically results in a product ion corresponding to the aglycone (the steroidal part). The high mass accuracy of HRMS allows for the confident identification of this aglycone. Subsequent fragmentation of the aglycone provides further structural details. Cevanine-type alkaloids, for instance, undergo characteristic cleavages in the steroid ring system that are diagnostic for this class of compounds. nih.govresearchgate.net These fragmentation pathways, often involving hydrogen rearrangements and ring cleavages, produce a series of product ions that serve as a structural fingerprint. nih.gov

The following table summarizes the type of data obtained from an HRMS analysis for structural confirmation of a representative cevanine-type glycoside.

| Ion Type | Description | Theoretical m/z (example) | Measured m/z (example) | Mass Error (ppm) | Inferred Formula |

| [M+H]⁺ | Protonated Molecule | 578.3895 | 578.3891 | -0.7 | C₃₃H₅₅NO₇ |

| [M-Hexose+H]⁺ | Aglycone after loss of sugar | 416.3367 | 416.3363 | -1.0 | C₂₇H₄₅NO₂ |

| Fragment 1 | Characteristic fragment from aglycone | 114.0913 | 114.0911 | -1.8 | C₆H₁₂N |

| Fragment 2 | Fragment from steroidal core cleavage | 283.2059 | 283.2055 | -1.4 | C₁₉H₂₇O₂ |

By combining the high-resolution separation capabilities of liquid chromatography with the accurate mass measurements and detailed fragmentation data from HRMS, researchers can confidently identify this compound in complex metabolomic profiles and elucidate its structure. nih.govnih.gov

Future Directions in 6 Oxocevan 2 Yl Hexopyranoside Research

Development of Novel Synthetic Methodologies for Glycosides

The efficient and stereoselective synthesis of glycosides remains a significant challenge in carbohydrate chemistry. rsc.org Traditional methods often require numerous protection and deprotection steps, which can be laborious and result in lower yields. nih.gov Future research on 6-Oxocevan-2-yl hexopyranoside will benefit immensely from the development and application of modern synthetic strategies that offer greater efficiency and control.

Key future approaches include:

Enzymatic and Chemo-enzymatic Synthesis: Biocatalytic strategies using engineered enzymes, such as glycosynthases, present a promising alternative to purely chemical methods. nih.govresearchgate.net These enzymes can create glycosidic bonds with high regio- and stereoselectivity, avoiding the need for complex protecting group manipulations. nih.govresearchgate.net Future work could involve developing a specific glycosynthase or employing a chemo-enzymatic approach to synthesize this compound and its analogues. researchgate.net

Radical-Based Strategies: Emerging radical-based glycosylation methods, including photoredox and metallaphotoredox catalysis, offer transformative advantages over traditional acid-promoted techniques. nih.gov These strategies can overcome challenges related to water sensitivity and substrate reactivity, potentially enabling more direct and efficient synthesis routes. nih.gov

Advanced Catalysis: The use of novel catalysts, such as palladium(II) complexes, has shown success in the stereoselective synthesis of C-glycosides. rsc.org Adapting such catalytic systems for the O-glycosidic bond in this compound could lead to highly controlled and efficient synthetic pathways.

Protecting Group-Free Synthesis: A major goal is the development of methods that eliminate the need for protecting groups. rsc.org Approaches using glycosyl dithiocarbamates have demonstrated the potential for one-step, protection-free C-glycosylation, and similar innovations for O-glycosides would significantly streamline synthesis. rsc.org

| Synthetic Strategy | Potential Advantage for this compound Synthesis | References |

| Enzymatic Synthesis (Glycosynthases) | High stereoselectivity, avoids multiple protection/deprotection steps. | nih.govresearchgate.netresearchgate.net |

| Radical-Based Glycosylation | Overcomes limitations of traditional acid-promoted methods, compatible with diverse substrates. | nih.gov |

| Palladium(II)-Catalyzed Synthesis | Enables highly stereoselective bond formation. | rsc.org |

| Protecting Group-Free Approaches | Increases overall efficiency and reduces the number of synthetic steps. | rsc.org |

Integration of Advanced Spectroscopic and Computational Techniques

A comprehensive structural and dynamic understanding of this compound is fundamental to elucidating its function. While standard techniques provide basic structural data, the integration of advanced spectroscopic methods with powerful computational tools is necessary to create a complete molecular picture.

Advanced Spectroscopic Analysis: High-resolution mass spectrometry (HR-MS) coupled with techniques like liquid chromatography (LC-MS) is essential for accurate identification and characterization, even in trace amounts. creative-proteomics.com Furthermore, advanced tandem mass spectrometry techniques, such as Collision-Induced Dissociation (CID), can be optimized to generate specific ion species (like C-ions) that provide detailed information about the glycosidic linkage and anomeric configuration. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy remains crucial for elucidating the precise 3D structure and stereochemistry of the glycosidic bond. creative-proteomics.com

Computational Modeling: Computational methods are vital for exploring the conformational space of glycosides. acs.org Techniques such as molecular dynamics (MD) simulations can predict the preferred conformations of this compound in solution. nih.gov For studying its interactions with biological targets, methods like free energy perturbation (FEP) simulations can accurately calculate relative binding affinities. nih.gov Integrating quantum chemical models with molecular mechanics can provide a multi-scale understanding of the molecule's structure and reactivity. acs.orgresearchgate.net This integrated approach, combining experimental spectroscopic data with computational predictions, will be crucial for building accurate models of how the compound interacts with proteins or other biological macromolecules. nih.govnih.gov

| Technique | Application in this compound Research | References |

| LC-MS/HR-MS | Identification, quantification, and structural elucidation from complex mixtures. | creative-proteomics.com |

| Collision-Induced Dissociation (CID) MS/MS | Detailed structural analysis of the glycosidic bond and fragmentation patterns. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Definitive determination of 3D structure, stereochemistry, and conformation. | creative-proteomics.com |

| Molecular Dynamics (MD) Simulations | Predicting conformational flexibility and dynamics in a biological environment. | acs.orgnih.gov |

| Free Energy Perturbation (FEP) | Calculating binding affinities to potential molecular targets. | nih.gov |

Application of Omics Technologies for Comprehensive Glycoside Research

To understand the broader biological impact of this compound, research must move beyond single-target interactions to a systems-level perspective. "Omics" technologies provide a powerful framework for achieving this by enabling the large-scale analysis of biological molecules. worldscholarsreview.org

Metabolomics: This approach can identify changes in the metabolic profile of cells or organisms upon treatment with this compound. By analyzing shifts in endogenous metabolites, researchers can uncover which metabolic pathways are perturbed by the compound, offering clues to its mechanism of action. nih.gov

Proteomics: Proteomics can be used to identify proteins that directly bind to this compound or whose expression levels change in response to it. This can lead to the discovery of novel protein targets and affected signaling pathways. frontiersin.org

Transcriptomics: By analyzing changes in gene expression (mRNA levels), transcriptomics can reveal the cellular response to the compound at the genetic level. This can highlight which genes and biological processes are up- or down-regulated, providing a comprehensive view of the compound's influence. frontiersin.org

Integrating these multi-omics datasets will be key to constructing a holistic model of the compound's biological activity, moving from a simple ligand-target view to a complex network of interactions. nih.gov This approach holds the potential to uncover unexpected biological roles and therapeutic possibilities. frontiersin.org

| Omics Technology | Research Question Addressed | References |

| Metabolomics | Which metabolic pathways are affected by the compound? | nih.gov |

| Proteomics | What are the direct protein targets or downstream protein expression changes? | frontiersin.org |

| Transcriptomics | How does the compound alter gene expression profiles within a cell? | frontiersin.org |

| Multi-Omics Integration | What is the overall systemic biological impact of the compound? | nih.gov |

Discovery of Novel Biological Functions and Molecular Targets (In Vitro)

Glycosides derived from natural sources exhibit a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. violapharm.comresearchgate.netresearchgate.net A critical future direction is the systematic in vitro screening of this compound to uncover its specific biological functions and identify its molecular targets.

Anticancer Screening: Many glycosides have demonstrated potent cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com Future studies should involve screening this compound against a diverse panel of human cancer cell lines (e.g., breast, prostate, lung, colon) to assess its antiproliferative and apoptotic potential. mdpi.com Follow-up studies could investigate the underlying molecular mechanisms, such as the modulation of key transcription factors or signaling pathways involved in cancer progression. mdpi.comacs.org

Enzyme Inhibition Assays: Glycosides are known to interact with carbohydrate-active enzymes. For instance, resin glycosides have been shown to modulate the activity of α-glucosidase and glucose-6-phosphatase. mdpi.com It would be valuable to test this compound for inhibitory activity against a range of enzymes, particularly glycosidases, which are relevant in various diseases. mdpi.com

Anti-inflammatory and Immunomodulatory Effects: Flavonoid glycosides are well-known for their anti-inflammatory properties, often acting by inhibiting the production of inflammatory mediators like interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1). nih.gov In vitro assays using cell models of inflammation (e.g., lipopolysaccharide-stimulated macrophages) could reveal whether this compound possesses similar activities.

The identification of a specific biological activity would pave the way for more detailed mechanistic studies to pinpoint the direct molecular target, a crucial step in evaluating the compound's therapeutic potential. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for regioselective functionalization of hexopyranoside derivatives, such as 6-Oxocevan-2-yl hexopyranoside?

- Methodological Answer : Regioselective synthesis often involves protecting-group strategies. For example, benzylidene acetals in hexopyranosides can be selectively opened using DIBAL-H to yield specific hydroxyl group accessibility . This method allows precise modification at the C-4/C-6 diol positions, critical for tailoring receptor-binding properties. Optimization requires monitoring reaction conditions (e.g., temperature, solvent polarity) to avoid over-reduction or side reactions.

Q. How is the structural elucidation of hexopyranoside derivatives performed, particularly for stereochemical confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining stereochemistry. For instance, H-H COSY and NOESY experiments can identify vicinal diol configurations (e.g., cis vs. trans) in the pyranose ring . Mass spectrometry (MS) complements this by verifying molecular weight and fragmentation patterns. Infrared (IR) spectroscopy (e.g., 3800–400 cm range) helps identify functional groups like hydroxyls and acetals .

Advanced Research Questions

Q. How can synthetic carbohydrate receptors be designed to target hexopyranoside structures, given the low affinity of boronates for pyranosides?

- Methodological Answer : Benzoboroxole-functionalized polymers offer a solution. Benzoboroxoles bind hexopyranosides via reversible interactions with C-4/C-6 diols, even at physiological pH. For example, multivalent polymers (e.g., poly(MAAm-co-HPMAm)) enhance avidity by engaging multiple glycans on targets like HIV gp120 . Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding constants () and cooperative effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products